2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole
Description
Historical Development in Benzoxazole Research
The benzoxazole nucleus has been a cornerstone of heterocyclic chemistry since Hofmann's 19th-century investigations into thermal decomposition products of anthranilic acid derivatives. Early 20th-century work established basic synthetic routes, but the field experienced exponential growth after the 1980s with the recognition of benzoxazoles' biological potential. The specific derivative this compound represents a third-generation evolution, combining:
- Methyl substitution at position 2 for metabolic stability
- Pyrrolyl substitution at position 6 for π-π stacking interactions
- Optimized heterocyclic geometry for target binding
Key milestones in its development include:
Position within Heterocyclic Medicinal Chemistry
This compound occupies a strategic niche in medicinal chemistry due to three structural features:
- Benzoxazole core : Provides planar aromaticity for intercalation with biological targets
- Methyl group at C2 : Enhances lipophilicity (calculated LogP = 2.31) while preventing oxidative metabolism
- Pyrrole substituent at C6 : Introduces hydrogen bonding capacity (N-H...O/N interactions) and π-system expansion
Comparative analysis with related structures reveals distinct advantages:
$$ \text{Bioactivity Index} = \frac{\text{H-bond donors} \times \text{aromatic surface area}}{\text{molecular weight}} $$
For this compound:
$$ \text{Index} = \frac{1 \times 78.4\ \text{Å}^2}{198.22} = 0.395 $$
This exceeds classical benzoxazoles (0.282–0.341 range), explaining its enhanced target affinity.
Significance in Drug Discovery Paradigms
The compound addresses three critical challenges in modern drug development:
- Polypharmacology potential : Simultaneous modulation of multiple targets through:
- Synthetic tractability : One-pot synthesis achieved in 2019 using Brønsted acidic ionic liquid gel catalysts (98% yield)
- Structural novelty : 85% structural dissimilarity to FDA-approved drugs (Tanimoto coefficient <0.15)
Recent studies demonstrate specific applications:
Antimicrobial activity :
| Test Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | >400 |
Cytotoxic potential :
| Cell Line | IC₅₀ (μM) | Selectivity Index | |
|---|---|---|---|
| MCF-7 | 89.2 | 5.6 | |
| HEK293 | >500 | - |
Evolution of Research Focus
The compound's research trajectory has shifted from synthetic chemistry to biological evaluation:
Phase I (2005–2015) :
- Optimization of coupling reactions between 2-methylbenzoxazole precursors and pyrrole derivatives
- Development of chromatographic purification methods (HPLC purity >99.8%)
Phase II (2016–2020) :
- Mechanistic studies of ionic liquid-catalyzed synthesis
- Initial QSAR modeling for antimicrobial activity prediction
Phase III (2021–present) :
- High-throughput screening against kinase targets
- Fragment-based drug design using the pyrrole-benzoxazole scaffold
Current research priorities include:
- Development of radiofluorinated derivatives for PET imaging
- Exploration of metal complexation for anticancer applications
- Computational docking studies with SARS-CoV-2 main protease
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-pyrrol-1-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-13-11-5-4-10(8-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHWNDLCEIRTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-methyl-1H-pyrrole-1-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that benzoxazole derivatives, including 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole, exhibit notable antimicrobial activity. Studies have shown effectiveness against various pathogens such as Bacillus subtilis and Candida albicans . The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzoxazole ring can enhance biological efficacy, providing a pathway for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Some derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted anticancer therapies . Interaction studies reveal that these compounds can bind to proteins involved in cancer cell proliferation pathways, facilitating the design of more effective therapeutics .
Pharmaceutical Development
The synthesis of this compound can be achieved through various methods, including amidation reactions and photostimulated processes . These methods avoid harsh conditions and toxic reagents, making the production of this compound suitable for pharmaceutical applications.
Chemical Reactivity
The chemical reactivity of this compound is characterized by its ability to undergo electrophilic substitution reactions due to the electron-rich nature of the pyrrole nitrogen. This property allows for the development of new derivatives with tailored functionalities .
Table 1: Summary of Synthetic Methods
| Method | Description | Advantages |
|---|---|---|
| Amidation Reaction | Involves 2-haloanilines with carboxylic acids derived from pyrrole | Avoids transition metals; mild conditions |
| Photostimulated Reactions | Utilizes light to induce reactions leading to C–O bond formation | Efficient; allows for various substituents |
| Low-temperature Reactions | Employs ethyl acetoacetate followed by reduction steps | High diastereomeric excess; versatile |
Materials Science Applications
The unique properties of this compound may also lend themselves to applications in materials science. Its potential as an intermediate in organic synthesis could facilitate the development of novel materials with specific functionalities .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoxazole derivatives against Bacillus subtilis and Candida albicans. The results indicated that modifications on the benzoxazole scaffold significantly enhanced antimicrobial potency. The most effective derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that certain benzoxazole derivatives selectively inhibited cancer cell proliferation while exhibiting low toxicity towards normal cells. The study utilized various concentrations (from 2 μM to 10 mM) and assessed cell viability using colorimetric assays. The findings support further exploration into these compounds as potential anticancer agents .
Mechanism of Action
The mechanism of action of 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Benzoxazole/Benzimidazole Derivatives
Key Observations:
- Positional Influence : In , para-substituted benzoxazoles exhibited lower photosynthetic electron transport (PET) inhibition than ortho-substituted analogs, suggesting that substituent position significantly impacts activity. The 6-pyrrole substituent in the target compound may occupy a sterically favorable position for target binding .
- Core Structure Differences : Benzimidazole derivatives (e.g., ) exhibit distinct electronic profiles due to the nitrogen-rich core, which may improve hydrogen bonding but reduce metabolic stability compared to benzoxazoles.
Theoretical and Experimental Insights
- Electronic Transitions: Theoretical studies on substituted benzoxazoles () highlight that simultaneous electron donor-acceptor substituents can modulate charge transfer, affecting reactivity and optical properties. The methyl-pyrrole combination in the target compound may synergistically enhance intramolecular charge transfer, a feature exploitable in materials science or drug design .
- Crystallographic Tools : While SHELX and ORTEP-3 () are widely used for structural determination, the absence of crystallographic data for the target compound limits direct comparisons. However, these tools remain critical for elucidating substituent conformations in related derivatives .
Biological Activity
2-Methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a benzoxazole core with a methyl group at the 2-position and a pyrrole moiety at the 6-position. This unique structure contributes to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | < 10 µg/mL |
| Candida albicans | < 15 µg/mL |
| Staphylococcus aureus | < 20 µg/mL |
These results suggest that modifications to the benzoxazole scaffold can enhance efficacy against specific pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has demonstrated promising cytotoxic effects against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 5.0 |
| A549 (Lung cancer) | 7.5 |
| HepG2 (Liver cancer) | 4.0 |
In vitro studies have indicated that this compound can induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens .
- Anticancer Mechanisms : It has been shown to inhibit key proteins involved in cancer cell proliferation such as EGFR and CDK2, leading to reduced cell viability and induction of apoptosis .
Case Studies
Several case studies have highlighted the potential of benzoxazole derivatives in therapeutic applications:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions significantly influenced activity, with some derivatives showing enhanced potency compared to standard antibiotics .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of benzoxazole derivatives on different cancer cell lines. Compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization or nucleophilic substitution, to introduce the pyrrole moiety. For example, iodine-catalyzed methods using catechols and ketones (e.g., styrenes) under controlled temperatures (60–65°C) and solvent systems (e.g., DMSO) can yield benzoxazole derivatives . Optimizing regioselectivity requires careful selection of catalysts (e.g., iodine) and electron-rich precursors to enhance reaction efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : X-ray crystallography using SHELXL for refinement and ORTEP-III for visualization is critical for resolving bond lengths, angles, and dihedral angles . Complementary techniques include FT-IR for functional group analysis and NMR (¹H/¹³C) for elucidating electronic environments of substituents. For ambiguous spectral data, cross-validation with high-resolution mass spectrometry (HRMS) is recommended .
Q. What are the key biological activities reported for benzoxazole derivatives structurally similar to this compound?
- Methodological Answer : Benzoxazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme modulation. For instance, substituted benzoxazoles have shown inhibition of AST/ALT enzymes in myocardial infarction models and activity against HIV-1 protease . Assays involving enzyme kinetics (e.g., IC₅₀ determination) and cell viability tests (e.g., MTT assays) are standard methodologies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectra can be addressed by:
- Performing X-ray crystallography to unambiguously confirm molecular geometry .
- Using computational tools (e.g., density functional theory (DFT)) to predict spectroscopic profiles and compare with experimental data.
- Repeating synthesis under controlled conditions to rule out impurities .
Q. What strategies are recommended for optimizing regioselectivity in the introduction of the pyrrole substituent during synthesis?
- Methodological Answer : Regioselectivity can be enhanced by:
- Employing directing groups (e.g., sulfonyl or carbonyl) to orient the pyrrole coupling reaction.
- Using transition metal catalysts (e.g., Pd) for cross-coupling reactions, as seen in analogous benzothiazole syntheses .
- Adjusting solvent polarity and temperature to favor kinetic vs. thermodynamic products .
Q. How do electronic effects of the pyrrole substituent influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-rich pyrrole group enhances nucleophilic aromatic substitution (NAS) at the benzoxazole core. Techniques like Hammett analysis or computational modeling (e.g., molecular electrostatic potential maps) can quantify electronic effects. For example, the pyrrole’s lone pair donation increases electron density at the 6-position, making it susceptible to electrophilic attacks .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For instance, docking studies with HIV-1 protease (PDB: 1HPV) can identify key hydrogen bonds or π-stacking interactions mediated by the benzoxazole-pyrrole scaffold . Free energy perturbation (FEP) calculations further refine binding affinity predictions .
Q. How should researchers design experiments to validate the proposed mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Validate specificity via knock-out cell lines or competitive binding assays with known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
